Comparative pKa: Significantly Lower Acidity vs. 4-Carboxylic Acid Isomer
The predicted pKa of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is 2.44±0.20, which is significantly less acidic than its regioisomer, 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid (pKa 1.61±0.20) . This difference in acidity influences its ionization state and solubility at physiological pH, a key consideration for medicinal chemistry applications.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 2.44±0.20 (Predicted) |
| Comparator Or Baseline | 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid (CAS 953428-98-3): 1.61±0.20 (Predicted) |
| Quantified Difference | Target compound is less acidic by approximately 0.83 pKa units |
| Conditions | Predicted value, computational |
Why This Matters
The distinct pKa value dictates the compound's ionization state at various pH levels, impacting its solubility, permeability, and potential for salt formation, which are critical factors in drug formulation and biochemical assays.
